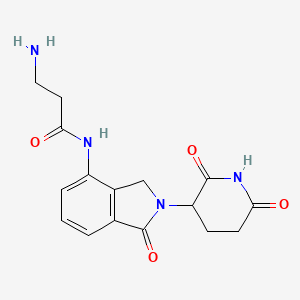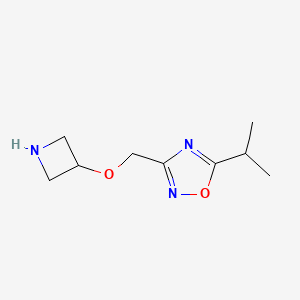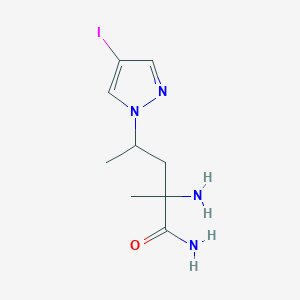![molecular formula C8H16ClNO B13481694 8-Methoxy-5-azaspiro[3.4]octane hydrochloride](/img/structure/B13481694.png)
8-Methoxy-5-azaspiro[3.4]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-5-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
The synthesis of 8-Methoxy-5-azaspiro[3.4]octane hydrochloride involves several steps. One common method includes the reaction of 8-methoxy-5-azaspiro[3.4]octane with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.
Analyse Des Réactions Chimiques
8-Methoxy-5-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Applications De Recherche Scientifique
8-Methoxy-5-azaspiro[3.4]octane hydrochloride has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in various chemical reactions.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 8-Methoxy-5-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
8-Methoxy-5-azaspiro[3.4]octane hydrochloride can be compared with other similar compounds, such as:
5-azaspiro[3.4]octane hydrochloride: This compound has a similar spiro structure but lacks the methoxy group.
7-methyl-5-azaspiro[3.4]octane hydrochloride: This compound has a methyl group instead of a methoxy group.
The presence of the methoxy group in this compound makes it unique, as it can influence the compound’s reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
8-methoxy-5-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-10-7-3-6-9-8(7)4-2-5-8;/h7,9H,2-6H2,1H3;1H |
Clé InChI |
VYJNFQCZMAARHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1CCNC12CCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13481612.png)


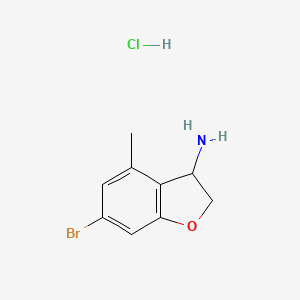

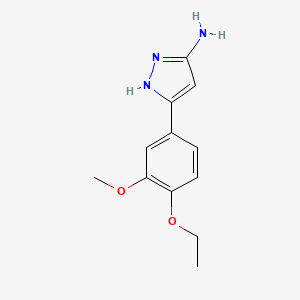
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)

![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)
amine](/img/structure/B13481674.png)
